One paper describes the synthesis of 1-Amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid hydrochloride, which contains the 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid moiety. [] The key step involves alkylation of 3-{2-[1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanone ethylene monothioketal with 1,2:3,4-di-O-isopropylidene-6-O-triflyl-α-D-galactopyranose. This reaction yields the precursor ketone, which is then converted to the target amino acid. The synthesis involves a Bucherer-Strecker synthesis followed by removal of isopropylidene groups using hydrochloric acid. []
Potential Pharmaceutical Applications: Several papers describe compounds with similar structures exhibiting potent biological activity, suggesting 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid or its derivatives could be investigated for pharmaceutical applications. For example, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for synthesizing the drug Ticagrelor (used to treat acute coronary syndromes), shares the 3,4-difluorophenyl group. [, ] Further research could explore if incorporating the cyclobutanecarboxylic acid moiety could enhance existing properties or introduce new biological activities relevant for drug development.
Boron Neutron Capture Therapy (BNCT): The synthesis of 1-Amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid hydrochloride suggests potential applications in BNCT. [] This therapy utilizes boron-containing compounds that accumulate in tumor cells. When irradiated with neutrons, boron atoms capture the neutrons, releasing high-energy particles that selectively destroy the tumor cells. The presence of the cyclobutanecarboxylic acid moiety might influence the compound's biodistribution and tumor-targeting properties. []
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3